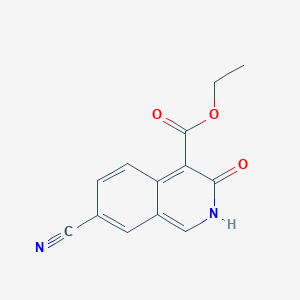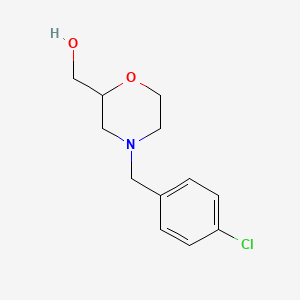![molecular formula C11H12ClN3O B11872510 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-46-9](/img/structure/B11872510.png)
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine est un composé hétérocyclique qui présente un noyau pyrazolo[4,3-c]pyridine avec un substituant chloro et un groupe tétrahydro-2H-pyran-2-yl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine implique généralement des réactions organiques à plusieurs étapes. Une approche courante consiste à commencer par le noyau pyrazolo[4,3-c]pyridine et à introduire le substituant chloro par une réaction d'halogénation. Le groupe tétrahydro-2H-pyran-2-yl peut être introduit par une réaction de substitution nucléophile utilisant un dérivé de pyrane approprié .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions de réaction pour atteindre des rendements et une pureté élevés. Cela inclut le contrôle de la température, du solvant et du temps de réaction. Les catalyseurs et les réactifs utilisés dans la synthèse doivent être soigneusement sélectionnés pour garantir l'efficacité et la possibilité de mise à l'échelle du processus .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol pour une substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire une cétone ou un dérivé d'acide carboxylique, tandis que la réduction peut produire un alcool .
Applications de la recherche scientifique
Le 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine implique son interaction avec des cibles moléculaires spécifiques. Le substituant chloro et le noyau pyrazolo[4,3-c]pyridine jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant ainsi leur activité. Le groupe tétrahydro-2H-pyran-2-yl peut améliorer la solubilité et la biodisponibilité du composé .
Applications De Recherche Scientifique
3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The chloro substituent and the pyrazolo[4,3-c]pyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Chloro-2-méthoxy-tétrahydro-pyrane : Structure similaire, mais avec un groupe méthoxy au lieu du noyau pyrazolo[4,3-c]pyridine.
Dérivés de tétrahydro-2H-pyran-2-yl : Composés avec des cycles tétrahydropyrane similaires, mais des substituants différents.
Unicité
Le 3-Chloro-1-(tétrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine est unique en raison de sa combinaison d'un substituant chloro, d'un noyau pyrazolo[4,3-c]pyridine et d'un groupe tétrahydro-2H-pyran-2-yl. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
1416714-46-9 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c12-11-8-7-13-5-4-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 |
Clé InChI |
BGEOVFLBJFZVEG-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=NC=C3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)

![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)




![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)

![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)



![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
